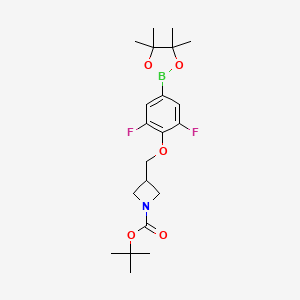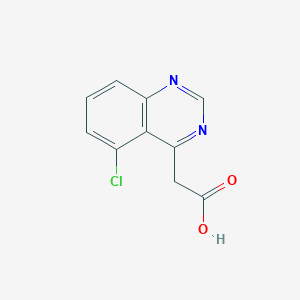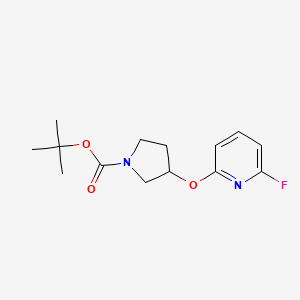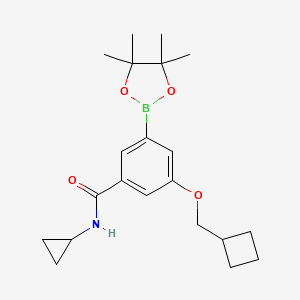
Lead(II)-DPM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Lead(II)-DPM can be synthesized through a reaction between lead(II) acetate and dipivaloylmethane in an appropriate solvent. The reaction typically involves mixing the reactants in a solvent like ethanol or methanol, followed by heating under reflux conditions to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: Lead(II)-DPM undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(II) complexes with different ligands.
科学研究应用
Lead(II)-DPM has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Materials Science: Employed in the preparation of lead-based thin films and nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
作用机制
The mechanism by which Lead(II)-DPM exerts its effects is primarily through its ability to coordinate with other molecules. The lead(II) ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the lead(II) ion.
相似化合物的比较
Lead(II) acetate: Another lead(II) compound used in similar applications.
Lead(II) oxide: Commonly used in materials science and catalysis.
Lead(II) chloride: Used in the synthesis of other lead compounds.
Uniqueness: Lead(II)-DPM is unique due to its specific ligand environment provided by dipivaloylmethane, which imparts distinct chemical properties and reactivity compared to other lead(II) compounds. This makes it particularly useful in specialized applications where these properties are advantageous.
属性
分子式 |
C22H38O4Pb |
|---|---|
分子量 |
574 g/mol |
IUPAC 名称 |
lead(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
InChI 键 |
RFDHUANRWFSKRW-ATMONBRVSA-L |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pb+2] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


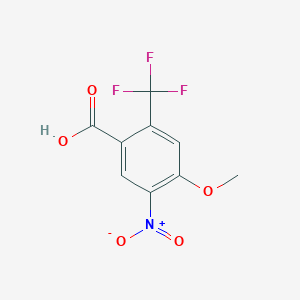
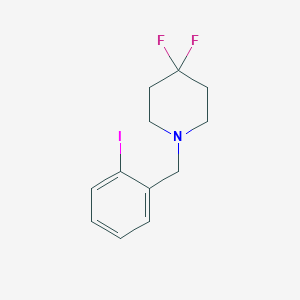
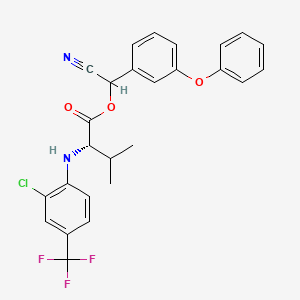
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
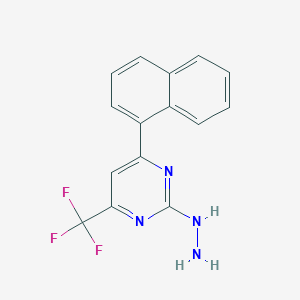
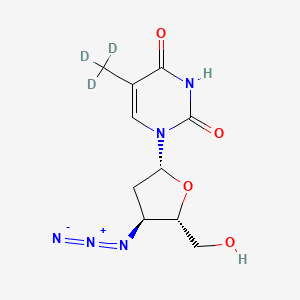
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
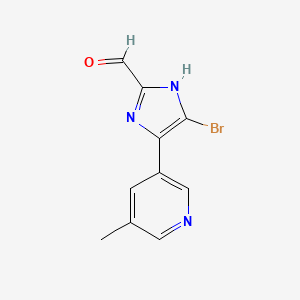
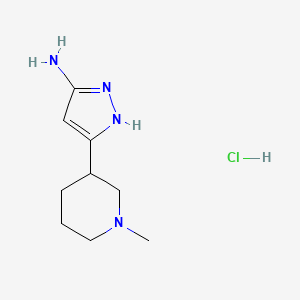
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
